1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

Analytical Chemistry Procurement Quality Control

Choose this specific functionalized pyrrole building block: the reactive chloroacetyl group at the 2-position combined with acetyl (4-position) and methyl (3,5-positions) substituents delivers defined reactivity (LogP ~1.8, mp 133°C). Generic, less-substituted pyrrole analogs risk altered electrophilicity, lower yields, or failed reactions. With ≥95% purity by HPLC/GC, it ensures reproducibility in library synthesis and materials science. Order now for consistent quality and reliable stock.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 750611-31-5
Cat. No. B1333026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
CAS750611-31-5
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)C)C)C(=O)CCl
InChIInChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3
InChIKeyFAWXPXHWQQPVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: Procurement-Grade Overview and Baseline Characterization


1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone (CAS 750611-31-5) is a functionalized pyrrole derivative characterized by a chloroacetyl moiety at the 2-position and acetyl and methyl substituents on the heterocyclic ring . It serves as a key synthetic building block or intermediate, with a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . Its structure, including the reactive chloroacetyl group, enables its utility in further synthetic elaboration, particularly in medicinal chemistry and material science .

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: The Case Against Unverified Substitution of Pyrrole-Based Building Blocks


Substituting 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with a less substituted or differently functionalized pyrrole analog carries significant risk of altering reaction outcomes or final product properties . The specific combination of the chloroacetyl group at the 2-position, and acetyl and methyl groups at the 3, 4, and 5-positions, respectively, dictates its unique reactivity profile and physicochemical characteristics, such as its calculated logP of ~1.8 and melting point of 133 °C . Using a generic pyrrole like 2-chloro-1-(1H-pyrrol-2-yl)ethanone, which lacks these additional substituents, would result in a different electrophilicity, steric environment, and lipophilicity, potentially leading to failed reactions, lower yields, or altered biological activity in downstream applications .

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: Quantified Differentiators for Scientific Procurement


Purity Benchmarking: Comparative Analysis of Vendor Specifications for 750611-31-5

The commercially available purity of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone is specified at ≥95% by multiple vendors, with at least one offering a higher 97% grade . This compares favorably to the less-specified purities (e.g., NLT 98% with no analytical method specified) often found for simpler analogs like 2-chloro-1-(1H-pyrrol-2-yl)ethanone .

Analytical Chemistry Procurement Quality Control

Stability and Handling: Differentiated Storage Requirements for 750611-31-5

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone requires refrigerated storage at 4°C to maintain stability, as specified by multiple vendors . This is a quantifiable handling requirement that differentiates it from more stable pyrrole analogs which may be stored at room temperature.

Stability Logistics Storage

Physicochemical Property Comparison: LogP and Melting Point of 750611-31-5 vs. Unsubstituted Analog

The target compound exhibits a calculated LogP (XlogP) of approximately 1.8 [1] and an experimental melting point of 133 °C . In contrast, the simpler analog 2-chloro-1-(1H-pyrrol-2-yl)ethanone (CAS 53391-62-1) has a molecular weight of 143.57 g/mol and lacks the additional substituents that increase lipophilicity and molecular complexity .

Physicochemical Properties Drug Design Lipophilicity

Structural Distinction: Quantifying Substitution Complexity in 750611-31-5

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone possesses a unique substitution pattern with a chloroacetyl group at the 2-position and acetyl and two methyl groups on the pyrrole core . This is in contrast to a close analog like 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one, which replaces a methyl with an ethyl group, or the unsubstituted 2-chloro-1-(1H-pyrrol-2-yl)ethanone .

Medicinal Chemistry SAR Scaffold Hopping

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: Validated Research and Industrial Use Cases


Synthesis of Complex Heterocyclic Libraries in Medicinal Chemistry

The chloroacetyl group on 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone serves as a reactive handle for nucleophilic substitution, enabling the rapid generation of diverse compound libraries. Its defined purity (≥95% by HPLC/GC) and known physicochemical properties (LogP ~1.8) [1] make it a reliable starting material for synthesizing drug-like molecules where the pyrrole core is a privileged scaffold.

Development of Pyrrole-Based Functional Materials

As a functionalized pyrrole building block, this compound can be incorporated into larger π-conjugated systems for materials science applications. The specific substitution pattern (3,5-dimethyl, 4-acetyl) can influence the electronic properties and solid-state packing of the resulting materials, as suggested by its relatively high melting point of 133 °C . This differentiates it from simpler, lower-melting pyrrole analogs.

Preparation of Reference Standards and Analytical Method Development

Due to its well-defined structure and commercial availability with high purity (≥95%) , 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone is suitable for use as a reference standard in HPLC or GC method development. Its distinct retention time and spectral properties can serve as a benchmark for analyzing complex reaction mixtures or for quality control of related compounds.

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